molecular formula C21H27N5O B5322889 1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone

1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone

Cat. No. B5322889
M. Wt: 365.5 g/mol
InChI Key: IXBDGLOXOYYXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MP-10 and is a synthetic compound that belongs to the class of piperazinones.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. The compound has been shown to interact with several receptors, including dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include the difficulty in synthesizing the compound and the lack of knowledge regarding its mechanism of action.

Future Directions

There are several future directions for the research on MP-10. One potential direction is to study the compound's potential use as a therapeutic agent for the treatment of various neurological disorders. Another direction is to investigate the compound's mechanism of action and its interaction with various receptors in the brain. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 3-methylbenzylamine, 2-(1-pyrrolidinyl)-5-pyrimidinyl methanol, and 1-(2-chloroethyl)-4-(2-cyanoethyl)piperazine. The reaction is carried out in the presence of a suitable solvent and catalyst, and the resulting product is purified through various techniques such as chromatography and recrystallization.

Scientific Research Applications

MP-10 has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-17-5-4-6-18(11-17)15-26-10-9-24(16-20(26)27)14-19-12-22-21(23-13-19)25-7-2-3-8-25/h4-6,11-13H,2-3,7-10,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBDGLOXOYYXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2=O)CC3=CN=C(N=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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